Lavendustin C6

Description

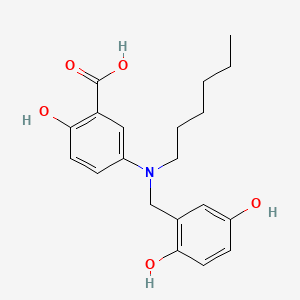

Structure

3D Structure

Properties

CAS No. |

144676-04-0 |

|---|---|

Molecular Formula |

C20H25NO5 |

Molecular Weight |

359.4 g/mol |

IUPAC Name |

5-[(2,5-dihydroxyphenyl)methyl-hexylamino]-2-hydroxybenzoic acid |

InChI |

InChI=1S/C20H25NO5/c1-2-3-4-5-10-21(13-14-11-16(22)7-9-18(14)23)15-6-8-19(24)17(12-15)20(25)26/h6-9,11-12,22-24H,2-5,10,13H2,1H3,(H,25,26) |

InChI Key |

MEEQDJDRCVEZCC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCN(CC1=C(C=CC(=C1)O)O)C2=CC(=C(C=C2)O)C(=O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Lavendustin C6; Lavendustin C; |

Origin of Product |

United States |

Foundational & Exploratory

Lavendustin C: A Technical Guide to its Mechanism of Action as a Multi-Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lavendustin C is a naturally derived small molecule that exhibits potent inhibitory activity against several protein tyrosine kinases. Isolated from Streptomyces griseolavendus, it has become a valuable tool in cell signaling research. This technical guide provides an in-depth exploration of Lavendustin C's mechanism of action, focusing on its primary molecular targets, the downstream signaling consequences of its inhibitory activity, and the experimental methodologies used to characterize its function. Quantitative data are presented for comparative analysis, and key pathways and workflows are visualized to facilitate understanding.

Core Mechanism of Action and Primary Targets

Lavendustin C functions as a multi-target kinase inhibitor. Its primary mechanism involves the inhibition of enzymatic activity, thereby blocking the phosphorylation of downstream substrates. The principal targets of Lavendustin C are members of the tyrosine kinase family, with significant activity against both receptor and non-receptor tyrosine kinases.

Primary Kinase Targets

The inhibitory activity of Lavendustin C has been quantified against several key kinases. It shows the highest potency against the Epidermal Growth Factor Receptor (EGFR), a critical receptor tyrosine kinase involved in cell proliferation and cancer. It also demonstrates inhibitory effects against Ca2+/calmodulin-dependent kinase II (CaMK II) and the non-receptor tyrosine kinase pp60c-src(+) (c-Src).[1][2][3]

Kinetic Inhibition Profile

Detailed kinetic analyses specifically for Lavendustin C are not extensively available in the peer-reviewed literature. However, studies on its close structural analog, Lavendustin A, provide significant insight. Kinetic analysis of Lavendustin A revealed it to be a potent, reversible, and slow, tight-binding inhibitor of EGFR. There are conflicting reports regarding its competitive nature; some sources describe it as an ATP-competitive inhibitor, while others classify it as substrate-competitive, and a detailed study characterized it as a hyperbolic mixed-type inhibitor with respect to both ATP and the peptide substrate.[4] Given the structural similarity, it is plausible that Lavendustin C shares a similar complex inhibitory mechanism against EGFR.

Quantitative Inhibitory Data

The potency of Lavendustin C is typically reported as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%.

| Target Kinase | IC50 Value (µM) | IC50 Value (nM) | References |

| EGFR-associated Tyrosine Kinase | 0.011 - 0.012 | 11 - 12 | [2][3] |

| Ca2+/calmodulin-dependent kinase II (CaMK II) | 0.2 | 200 | [2][3] |

| pp60c-src(+) kinase | 0.5 | 500 | [2] |

Affected Signaling Pathways

By inhibiting EGFR, Lavendustin C directly interferes with one of the most critical pathways in cell growth, proliferation, differentiation, and survival. The canonical EGFR signaling cascade is initiated by ligand binding, which induces receptor dimerization and subsequent autophosphorylation of tyrosine residues in the intracellular domain. This creates docking sites for adaptor proteins and enzymes, leading to the activation of major downstream signaling networks.

The two primary pathways activated by EGFR are:

-

The RAS-RAF-MEK-ERK (MAPK) Pathway : This cascade is centrally involved in regulating cell proliferation, differentiation, and survival.

-

The PI3K-AKT-mTOR Pathway : This pathway is a crucial regulator of cell growth, survival, and metabolism.

Inhibition of EGFR's intrinsic tyrosine kinase activity by Lavendustin C is expected to block the initial autophosphorylation event. This action would prevent the recruitment and activation of downstream signaling molecules, thereby suppressing both the MAPK and PI3K/Akt pathways. While this is the anticipated downstream effect, direct experimental evidence detailing the reduction of phosphorylated ERK and Akt in response to Lavendustin C treatment is limited in the available literature.

Experimental Protocols & Workflows

Characterizing the activity of a kinase inhibitor like Lavendustin C involves a combination of biochemical and cell-based assays.

Protocol: In Vitro EGFR Kinase Inhibition Assay (ELISA-based)

This protocol describes a method to determine the IC50 value of Lavendustin C against purified EGFR kinase.

-

Plate Preparation : Coat a 96-well high-binding microplate with a synthetic poly-(Glu, Tyr) 4:1 peptide substrate. Incubate overnight at 4°C, then wash with PBS-T (Phosphate Buffered Saline with 0.05% Tween-20) and block with 3% BSA in PBS.

-

Inhibitor Preparation : Prepare a serial dilution of Lavendustin C in kinase reaction buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA). Include a DMSO-only control.

-

Kinase Reaction : Add purified, recombinant human EGFR kinase to each well. Immediately add the Lavendustin C dilutions (or DMSO) to the appropriate wells.

-

Initiation : Start the kinase reaction by adding a solution containing ATP at a final concentration close to its Km value for EGFR.

-

Incubation : Incubate the plate at 30°C for 60 minutes with gentle agitation.

-

Termination : Stop the reaction by washing the plate vigorously with PBS-T to remove the enzyme, inhibitor, and ATP.

-

Detection : Add a horseradish peroxidase (HRP)-conjugated anti-phosphotyrosine antibody (e.g., PY20-HRP). Incubate for 60 minutes at room temperature.

-

Signal Development : Wash the plate again, then add an HRP substrate (e.g., TMB). Allow the color to develop, then stop the reaction with 1N H2SO4.

-

Data Acquisition : Read the absorbance at 450 nm using a microplate reader.

-

Analysis : Calculate the percent inhibition for each Lavendustin C concentration relative to the DMSO control and plot the data to determine the IC50 value using non-linear regression.

Protocol: Cell-Based Viability/Proliferation Assay

This protocol measures the effect of Lavendustin C on the proliferation of a cancer cell line that overexpresses EGFR (e.g., A431 human epidermoid carcinoma cells).

-

Cell Seeding : Seed A431 cells into a 96-well clear-bottom plate at a density of 5,000-10,000 cells per well. Allow cells to adhere and resume proliferation for 24 hours.

-

Compound Treatment : Prepare a serial dilution of Lavendustin C in complete cell culture medium. Remove the old medium from the cells and add the medium containing the various concentrations of Lavendustin C (or DMSO as a vehicle control).

-

Incubation : Return the plate to a 37°C, 5% CO2 incubator for 72 hours.

-

Viability Assessment :

-

Add a viability reagent such as one based on MTS (e.g., CellTiter 96 AQueous One Solution) or ATP measurement (e.g., CellTiter-Glo).

-

For MTS, incubate for 1-4 hours and then measure absorbance at 490 nm.

-

For ATP measurement, add the reagent, incubate for 10 minutes to lyse cells and stabilize the luminescent signal, and then measure luminescence.

-

-

Data Analysis : Normalize the signal from treated wells to the signal from DMSO control wells to calculate the percent viability. Plot the results to determine the GI50 (concentration for 50% growth inhibition).

Conclusion

Lavendustin C is a potent, naturally derived inhibitor of multiple protein tyrosine kinases, with particularly high efficacy against EGFR. Its ability to block the catalytic activity of these key enzymes makes it a valuable chemical probe for dissecting cellular signaling pathways. While its primary targets and inhibitory concentrations are well-documented, further investigation is warranted to definitively characterize its kinetic mechanism of inhibition and to provide direct evidence of its effects on downstream signaling components like Akt and ERK in various cellular contexts. This guide provides a foundational understanding for researchers employing Lavendustin C in their studies and for professionals in the field of drug discovery exploring kinase inhibitor scaffolds.

References

An In-depth Technical Guide to the Research Applications of Lavendustin C

For Researchers, Scientists, and Drug Development Professionals

Core Principle: A Potent Kinase Inhibitor in Cellular Signaling Research

Lavendustin C is a powerful biochemical tool primarily utilized in research for its potent inhibitory effects on a range of protein kinases. As a derivative of Lavendustin A, originally isolated from Streptomyces griseolavendus, Lavendustin C has become a staple in studies investigating cellular signaling pathways, particularly those driven by tyrosine kinases. Its utility spans across various fields, including cancer biology, neurobiology, and immunology, where it aids in dissecting the roles of specific kinases in cellular processes.

This guide provides a comprehensive overview of Lavendustin C's primary research applications, detailing its mechanism of action, summarizing key quantitative data, and presenting experimental protocols and signaling pathway diagrams to facilitate its effective use in the laboratory.

Mechanism of Action and Target Profile

Lavendustin C functions as an ATP-competitive inhibitor, targeting the ATP-binding site of protein kinases. This mode of action prevents the phosphorylation of substrate proteins, thereby blocking downstream signaling cascades. While it exhibits broad-spectrum kinase inhibitory activity, it is most renowned for its potent inhibition of the following kinases:

-

Epidermal Growth factor Receptor (EGFR) Tyrosine Kinase: Lavendustin C is a highly potent inhibitor of EGFR, a receptor tyrosine kinase crucial for regulating cell growth, proliferation, and differentiation. Dysregulation of EGFR signaling is a hallmark of many cancers, making Lavendustin C a valuable tool for studying EGFR-driven oncogenesis.

-

pp60c-src(+) Kinase (Src): As a non-receptor tyrosine kinase, Src plays a pivotal role in various cellular processes, including cell adhesion, migration, and proliferation. Lavendustin C's ability to inhibit Src makes it instrumental in research focused on cancer metastasis and invasion.

-

Ca2+/Calmodulin-Dependent Kinase II (CaMKII): This serine/threonine kinase is essential for numerous cellular functions, particularly in neurons, where it is a key player in synaptic plasticity and memory formation. Lavendustin C's inhibitory action on CaMKII allows for the investigation of its role in neuronal signaling and other CaMKII-dependent processes.

Quantitative Data: Inhibitory Potency

The efficacy of Lavendustin C as a kinase inhibitor is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. The following table summarizes the reported IC50 values for Lavendustin C against its primary kinase targets.

| Kinase Target | IC50 Value (µM) |

| EGFR-associated Tyrosine Kinase | 0.012 |

| pp60c-src(+) Kinase | 0.5 |

| Ca2+/Calmodulin-Dependent Kinase II (CaMKII) | 0.2 |

Key Research Applications and Experimental Protocols

Lavendustin C's potent and relatively broad-spectrum kinase inhibitory activity has led to its application in a variety of research areas. Below are detailed descriptions of its principal uses, accompanied by generalized experimental protocols derived from published research.

Inhibition of Cancer Cell Proliferation and Signaling

Given its potent inhibition of EGFR and Src, both of which are frequently overactive in cancer, Lavendustin C is widely used to study cancer cell proliferation and the signaling pathways that drive it.

Experimental Workflow: Cancer Cell Proliferation Assay

Caption: Workflow for assessing the effect of Lavendustin C on cancer cell proliferation.

Detailed Methodology: Cell Proliferation Assay (MTT Assay)

-

Cell Seeding: Seed cancer cells (e.g., A431, a human epidermoid carcinoma cell line with high EGFR expression) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Lavendustin C Preparation: Prepare a stock solution of Lavendustin C (e.g., 10 mM in DMSO). From this stock, prepare a series of dilutions in cell culture medium to achieve the desired final concentrations (e.g., ranging from 0.01 µM to 100 µM).

-

Cell Treatment: Remove the old medium from the wells and replace it with the medium containing the different concentrations of Lavendustin C. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubation: Incubate the cells for a period of 24 to 72 hours.

-

MTT Assay:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

-

Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell viability for each concentration of Lavendustin C relative to the vehicle control. Plot the results to determine the IC50 value for cell proliferation inhibition.

Investigation of Neutrophil Activation

Lavendustin C is employed to study the role of tyrosine kinases in the activation of neutrophils, which are key immune cells involved in inflammation. Specifically, it has been used to inhibit crystal-induced neutrophil degranulation and superoxide generation.[1]

Signaling Pathway: Neutrophil Activation and Inhibition by Lavendustin C

Caption: Lavendustin C inhibits crystal-induced neutrophil activation by blocking tyrosine kinases.

Detailed Methodology: Neutrophil Superoxide Generation Assay

-

Neutrophil Isolation: Isolate human neutrophils from the peripheral blood of healthy donors using a standard method such as Ficoll-Paque density gradient centrifugation followed by dextran sedimentation.

-

Lavendustin C Pre-incubation: Resuspend the isolated neutrophils in a suitable buffer (e.g., Hanks' Balanced Salt Solution with Ca2+ and Mg2+). Pre-incubate the neutrophils with various concentrations of Lavendustin C (e.g., 10-150 µM) or vehicle (DMSO) for a short period (e.g., 15-30 minutes) at 37°C.

-

Stimulation: Add a stimulating agent, such as opsonized zymosan or monosodium urate crystals, to the neutrophil suspension.

-

Superoxide Measurement: Measure superoxide generation using a suitable assay, such as the superoxide dismutase-inhibitable reduction of cytochrome c. This can be monitored spectrophotometrically by the change in absorbance at 550 nm over time.

-

Data Analysis: Calculate the rate of superoxide production and compare the inhibition by different concentrations of Lavendustin C to the vehicle control.

Elucidation of Synaptic Plasticity Mechanisms

In the field of neuroscience, Lavendustin C has been instrumental in demonstrating the requirement of tyrosine kinase activity for the induction of long-term potentiation (LTP), a cellular model for learning and memory.[2]

Signaling Pathway: Long-Term Potentiation and its Inhibition

Caption: Lavendustin C blocks the induction of LTP by inhibiting postsynaptic tyrosine kinases.

Detailed Methodology: In Vitro Hippocampal Slice Electrophysiology

-

Hippocampal Slice Preparation: Prepare transverse hippocampal slices (e.g., 400 µm thick) from the brain of a rodent (e.g., rat or mouse) and maintain them in an interface chamber with a continuous flow of artificial cerebrospinal fluid (aCSF) saturated with 95% O2 / 5% CO2 at 30-32°C.

-

Electrophysiological Recording: Place a stimulating electrode in the Schaffer collateral-commissural pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

-

Baseline Recording: After a stable baseline of fEPSPs is established for at least 20-30 minutes, apply Lavendustin C to the bath at a specific concentration (e.g., 10-20 µM).

-

LTP Induction: After a pre-incubation period with Lavendustin C (e.g., 30-60 minutes), induce LTP using a high-frequency stimulation (HFS) protocol (e.g., one or more trains of 100 Hz for 1 second).

-

Post-HFS Recording: Continue to record fEPSPs for at least 60 minutes after the HFS to assess the magnitude and stability of LTP.

-

Data Analysis: Compare the magnitude of LTP in the presence of Lavendustin C to control slices that received only the HFS protocol. A significant reduction in the potentiation of the fEPSP slope indicates inhibition of LTP induction.

Conclusion

Lavendustin C is a versatile and potent kinase inhibitor that has significantly contributed to our understanding of a multitude of cellular signaling pathways. Its utility in studying cancer biology, neurobiology, and immunology is well-established. By providing a clear understanding of its mechanism of action, quantitative inhibitory data, and detailed experimental protocols, this guide aims to empower researchers to effectively utilize Lavendustin C as a tool to probe the intricate world of cellular signaling. As with any pharmacological inhibitor, careful consideration of its specificity and potential off-target effects is crucial for the accurate interpretation of experimental results.

References

Lavendustin C from Streptomyces griseolavendus: A Technical Guide for Researchers

Abstract

Lavendustin C, a secondary metabolite derived from the fermentation of Streptomyces griseolavendus, is a potent inhibitor of several protein tyrosine kinases. This document provides a comprehensive technical overview of Lavendustin C, including its origins, biochemical properties, and mechanism of action. It is intended for an audience of researchers, scientists, and professionals in the field of drug development. This guide details a putative biosynthetic pathway, experimental protocols for its isolation and activity assessment, and a summary of its inhibitory effects on key signaling pathways.

Introduction

Protein tyrosine kinases (PTKs) are a large family of enzymes that play critical roles in cellular signal transduction pathways, regulating processes such as cell growth, differentiation, and apoptosis. Dysregulation of PTK activity is frequently implicated in the pathogenesis of various diseases, particularly cancer. This has led to the extensive investigation of PTK inhibitors as potential therapeutic agents. Natural products have historically been a rich source of novel bioactive compounds, and the actinomycete Streptomyces griseolavendus has yielded a class of potent PTK inhibitors known as the Lavendustins. While Lavendustin A was the first to be isolated and characterized, Lavendustin C has emerged as a particularly potent inhibitor of several key kinases. This guide focuses on the technical aspects of Lavendustin C, providing a resource for its study and potential therapeutic development.

Physicochemical Properties and Inhibitory Activity

Lavendustin C is a phenolic compound with a core structure that enables it to competitively bind to the ATP-binding site of protein kinases. Its inhibitory activity has been quantified against several critical kinases, demonstrating its potential as a broad-spectrum kinase inhibitor.

Table 1: Inhibitory Activity of Lavendustin C against various kinases

| Target Kinase | IC50 Value (µM) | Citation |

| Epidermal Growth Factor Receptor (EGFR)-associated tyrosine kinase | 0.012 | [1][2][3] |

| pp60c-src(+) kinase | 0.5 | [1][2] |

| Ca2+/calmodulin-dependent kinase II (CaMKII) | 0.2 | [1][2] |

Biosynthesis of Lavendustin C in Streptomyces griseolavendus

The complete biosynthetic pathway of Lavendustin C has not been fully elucidated. However, based on the biosynthesis of the related compound Lavendustin A and other phenolic natural products from Streptomyces, a putative pathway can be proposed. This pathway likely involves the shikimate pathway for the generation of aromatic amino acid precursors, which are then modified and condensed to form the Lavendustin core structure.

Experimental Protocols

Isolation and Purification of Lavendustin C

This protocol is adapted from general methods for the isolation of secondary metabolites from Streptomyces species. Optimization may be required for large-scale production and purification of Lavendustin C.

Methodology:

-

Fermentation: Inoculate a suitable production medium (e.g., ISP2 broth) with a spore suspension or vegetative mycelium of Streptomyces griseolavendus. Incubate the culture at 28-30°C for 5-7 days with agitation.

-

Extraction:

-

Separate the mycelial biomass from the culture broth by centrifugation.

-

Adjust the pH of the supernatant to acidic (e.g., pH 3-4) with an appropriate acid.

-

Extract the acidified supernatant with an equal volume of ethyl acetate. Repeat the extraction process to ensure complete recovery.

-

Pool the organic phases and concentrate under reduced pressure to yield a crude extract.

-

-

Purification:

-

Subject the crude extract to silica gel column chromatography using a gradient of a non-polar to a polar solvent system (e.g., chloroform-methanol).

-

Collect fractions and monitor for the presence of Lavendustin C using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Pool the fractions containing Lavendustin C and subject them to further purification using preparative HPLC with a C18 column and a suitable mobile phase (e.g., a gradient of acetonitrile in water with 0.1% trifluoroacetic acid).

-

Collect the peak corresponding to Lavendustin C and confirm its purity and identity using analytical techniques such as mass spectrometry and NMR.

-

In Vitro Protein Tyrosine Kinase Inhibition Assay

This is a generalized protocol for determining the inhibitory activity of Lavendustin C against a specific protein tyrosine kinase. Specific conditions such as enzyme and substrate concentrations, and incubation times should be optimized for each kinase.

Methodology:

-

Reaction Setup: In a 96-well microplate, prepare a reaction mixture containing the target protein tyrosine kinase in a suitable kinase buffer, the peptide substrate, and varying concentrations of Lavendustin C (typically in DMSO, with a final DMSO concentration not exceeding 1%). Include appropriate controls (no inhibitor, no enzyme).

-

Initiation of Reaction: Initiate the kinase reaction by adding ATP to each well.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a predetermined period.

-

Termination of Reaction: Stop the reaction by adding a solution containing EDTA.

-

Detection of Phosphorylation: Quantify the amount of phosphorylated substrate. This can be achieved through various methods, such as:

-

ELISA-based methods: Using a phosphotyrosine-specific antibody conjugated to an enzyme (e.g., HRP) for colorimetric or chemiluminescent detection.

-

Fluorescence-based methods: Utilizing fluorescently labeled phosphotyrosine antibodies or fluorescence polarization assays.

-

Radiometric assays: Using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of Lavendustin C relative to the control without inhibitor.

-

Plot the percentage of inhibition against the logarithm of the Lavendustin C concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

-

Mechanism of Action: Inhibition of Signaling Pathways

Lavendustin C exerts its biological effects by inhibiting key protein tyrosine kinases, thereby blocking downstream signaling cascades that are crucial for cell proliferation, survival, and differentiation.

EGFR Signaling Pathway Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), initiates a cascade of intracellular signals primarily through the RAS-RAF-MEK-ERK and PI3K-AKT pathways, leading to cell growth and proliferation. By inhibiting the kinase activity of EGFR, Lavendustin C blocks these downstream events.

c-Src Signaling Pathway Inhibition

c-Src is a non-receptor tyrosine kinase that plays a crucial role in signal transduction downstream of various receptors, including receptor tyrosine kinases and integrins. It is involved in regulating cell adhesion, migration, and proliferation. Lavendustin C's inhibition of c-Src can disrupt these fundamental cellular processes.

CaMKII Signaling Pathway Inhibition

Ca2+/calmodulin-dependent kinase II (CaMKII) is a serine/threonine kinase that is a key mediator of calcium signaling. It is involved in a wide range of cellular functions, including neurotransmitter release, gene expression, and cell cycle regulation. Inhibition of CaMKII by Lavendustin C can have profound effects on these calcium-dependent processes.

Conclusion

Lavendustin C, isolated from Streptomyces griseolavendus, is a potent, multi-targeted kinase inhibitor with significant potential for further investigation in drug discovery and development. Its ability to inhibit key signaling pathways, such as those mediated by EGFR, c-Src, and CaMKII, underscores its relevance in the study of diseases characterized by aberrant kinase activity. This technical guide provides a foundational resource for researchers, offering insights into its biochemical properties, putative biosynthesis, and methods for its study. Further research is warranted to fully elucidate its biosynthetic pathway, optimize its production, and explore its therapeutic potential in various disease models.

References

The Biological Activity of Lavendustin C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lavendustin C is a potent inhibitor of several protein kinases, making it a valuable tool for research in cell signaling and a potential scaffold for drug development. This technical guide provides an in-depth overview of the biological activity of Lavendustin C, including its inhibitory profile, effects on cellular signaling pathways, and detailed experimental protocols for its study.

Core Biological Activity: Kinase Inhibition

Lavendustin C exhibits potent inhibitory activity against a range of protein tyrosine kinases and a calcium/calmodulin-dependent protein kinase. Its primary targets include the Epidermal Growth Factor Receptor (EGFR)-associated tyrosine kinase, the proto-oncogene tyrosine-protein kinase Src (pp60c-src), and Calcium/Calmodulin-Dependent Protein Kinase II (CaMK II).

Quantitative Inhibition Data

The inhibitory potency of Lavendustin C against its key targets is summarized in the table below, with values expressed as the half-maximal inhibitory concentration (IC50).

| Target Kinase | IC50 Value (µM) |

| EGFR-associated tyrosine kinase | 0.012[1] |

| pp60c-src(+) kinase | 0.5[1] |

| CaMK II | 0.2[1] |

Impact on Cellular Signaling Pathways

Lavendustin C's inhibitory action on key kinases allows it to modulate critical cellular signaling pathways involved in cell growth, proliferation, differentiation, and survival.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by ligands such as EGF, initiates a cascade of downstream signaling events. These pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, are central to regulating cell proliferation and survival. Lavendustin C, by potently inhibiting the EGFR-associated tyrosine kinase, can effectively block these downstream signals.

Caption: EGFR signaling pathway and the inhibitory action of Lavendustin C.

Src Kinase Signaling Pathway

c-Src is a non-receptor tyrosine kinase that plays a pivotal role in signal transduction downstream of various receptors, including growth factor receptors and integrins. It is involved in regulating cell adhesion, migration, and invasion. By inhibiting Src kinase, Lavendustin C can interfere with these processes.

Caption: Src kinase signaling pathway and the inhibitory action of Lavendustin C.

CaMK II Signaling Pathway

CaMK II is a serine/threonine kinase that is activated by an increase in intracellular calcium levels. It is a key mediator of calcium signaling and is involved in various cellular processes, including neurotransmitter release, gene expression, and cell cycle regulation. Lavendustin C's inhibition of CaMK II can disrupt these calcium-dependent events.

Caption: CaMK II signaling pathway and the inhibitory action of Lavendustin C.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of Lavendustin C.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol describes a general method to determine the IC50 value of Lavendustin C against a target kinase.

Materials:

-

Purified recombinant kinase (e.g., EGFR, c-Src, CaMK II)

-

Specific peptide substrate for the kinase

-

Lavendustin C (dissolved in DMSO)

-

ATP (Adenosine triphosphate)

-

Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

96-well microplate

-

Plate reader capable of measuring the assay endpoint (e.g., luminescence, fluorescence, or radioactivity)

-

ADP-Glo™ Kinase Assay Kit (or similar)

Procedure:

-

Prepare a serial dilution of Lavendustin C in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.

-

In a 96-well plate, add the kinase and the specific peptide substrate to each well.

-

Add the diluted Lavendustin C or DMSO (vehicle control) to the appropriate wells.

-

Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the kinase.

-

Initiate the kinase reaction by adding ATP to each well.

-

Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes), allowing the phosphorylation reaction to proceed.

-

Stop the reaction according to the assay kit instructions (e.g., by adding a stop solution).

-

Measure the kinase activity by detecting the amount of ADP produced or substrate phosphorylated using a plate reader.

-

Calculate the percentage of inhibition for each Lavendustin C concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the Lavendustin C concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Caption: General workflow for an in vitro kinase inhibition assay.

Cellular Assays: Inhibition of Neutrophil Degranulation and Superoxide Generation

Lavendustin C has been shown to inhibit tyrosine kinase-associated neutrophil degranulation and superoxide generation in the concentration range of 10-150 µM.[1]

Neutrophil Isolation:

-

Isolate human neutrophils from fresh peripheral blood of healthy donors using a standard method such as Dextran sedimentation followed by Ficoll-Paque density gradient centrifugation.

Neutrophil Degranulation Assay (Elastase Release):

-

Resuspend isolated neutrophils in a suitable buffer (e.g., Hanks' Balanced Salt Solution with Ca²⁺ and Mg²⁺).

-

Pre-incubate the neutrophils with various concentrations of Lavendustin C or vehicle (DMSO) for 15-30 minutes at 37°C.

-

Stimulate the neutrophils with a secretagogue such as N-Formylmethionyl-leucyl-phenylalanine (fMLP) in the presence of cytochalasin B.

-

Incubate for an appropriate time (e.g., 15-30 minutes) at 37°C.

-

Pellet the cells by centrifugation.

-

Collect the supernatant and measure the activity of released elastase using a specific substrate (e.g., N-methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide).

-

Measure the absorbance of the product at 405 nm.

-

Calculate the percentage of inhibition of elastase release for each Lavendustin C concentration.

Superoxide Generation Assay (Cytochrome c Reduction):

-

Resuspend isolated neutrophils in a suitable buffer.

-

Pre-incubate the neutrophils with various concentrations of Lavendustin C or vehicle (DMSO) for 15-30 minutes at 37°C.

-

Add cytochrome c to the cell suspension.

-

Stimulate the neutrophils with a stimulus such as phorbol 12-myristate 13-acetate (PMA) or fMLP.

-

Incubate for an appropriate time (e.g., 15-30 minutes) at 37°C.

-

Measure the change in absorbance at 550 nm, which corresponds to the reduction of cytochrome c by superoxide anions.

-

Include a parallel sample with superoxide dismutase (SOD) to confirm the specificity of superoxide-mediated reduction.

-

Calculate the amount of superoxide produced and the percentage of inhibition by Lavendustin C.

Conclusion

Lavendustin C is a versatile and potent multi-kinase inhibitor with significant activity against EGFR, Src, and CaMK II. Its ability to modulate key signaling pathways makes it an invaluable tool for dissecting complex cellular processes. The experimental protocols provided in this guide offer a framework for researchers to further investigate the multifaceted biological activities of Lavendustin C and explore its potential therapeutic applications.

References

Lavendustin C: A Technical Guide to its Kinase Targets and Inhibitory Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lavendustin C is a potent inhibitor of protein tyrosine kinases, a class of enzymes that play critical roles in cellular signaling pathways regulating growth, differentiation, and metabolism. Dysregulation of these kinases is frequently implicated in the pathogenesis of various diseases, including cancer. This technical guide provides an in-depth overview of the primary molecular targets of Lavendustin C, their corresponding half-maximal inhibitory concentration (IC50) values, detailed experimental methodologies for assessing its inhibitory activity, and a visualization of the relevant signaling pathways.

Core Targets and Inhibitory Potency of Lavendustin C

Lavendustin C exhibits potent inhibitory activity against several key protein kinases. The primary targets identified are the Epidermal Growth Factor Receptor (EGFR), the proto-oncogene tyrosine-protein kinase Src (c-Src), and the Calcium/calmodulin-dependent protein kinase II (CaMK II). The IC50 values, representing the concentration of Lavendustin C required to inhibit 50% of the kinase activity, are summarized in the table below.

| Target Kinase | IC50 Value (nM) |

| Epidermal Growth Factor Receptor (EGFR) | 11 - 12 |

| c-Src | 500 |

| CaMK II | 200 |

Signaling Pathways Modulated by Lavendustin C

Lavendustin C exerts its cellular effects by interfering with key signaling cascades initiated by its target kinases. Understanding these pathways is crucial for elucidating its mechanism of action and potential therapeutic applications.

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

EGFR is a transmembrane receptor that, upon binding to ligands such as epidermal growth factor (EGF), dimerizes and activates its intrinsic tyrosine kinase activity. This leads to the autophosphorylation of several tyrosine residues in its cytoplasmic domain, creating docking sites for various signaling proteins and initiating downstream cascades like the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are pivotal for cell proliferation and survival.[1][2][3][4] Lavendustin C's inhibition of EGFR blocks these downstream signals.

c-Src Signaling Pathway

c-Src is a non-receptor tyrosine kinase that plays a central role in signal transduction downstream of various receptors, including receptor tyrosine kinases (RTKs) and integrins.[5] It is involved in regulating cell adhesion, growth, migration, and differentiation. Aberrant activation of c-Src is frequently observed in various cancers.

CaMKII Signaling Pathway

CaMKII is a serine/threonine-specific protein kinase that is a key downstream effector of calcium signaling.[6] It plays a crucial role in synaptic plasticity, learning, and memory, as well as in other cellular processes such as cell cycle control and apoptosis.

Experimental Protocols for IC50 Determination

The determination of IC50 values is a critical step in characterizing the potency of an inhibitor. Below are generalized, yet detailed, protocols for biochemical and cell-based assays that can be adapted to measure the inhibitory activity of Lavendustin C against its kinase targets.

Generalized Biochemical Kinase Assay Protocol (Radiometric)

This protocol describes a common method for measuring the activity of a purified kinase and its inhibition by a compound like Lavendustin C.

-

Reaction Buffer Preparation : Prepare a kinase-specific reaction buffer. For tyrosine kinases, this typically contains Tris-HCl (pH 7.2-7.5), MgCl₂, MnCl₂, EGTA, sodium orthovanadate (a phosphatase inhibitor), and DTT.[5]

-

Reagent Preparation :

-

Kinase : Dilute the purified recombinant kinase (e.g., EGFR, c-Src) to the desired concentration in the reaction buffer.

-

Substrate : Prepare a stock solution of a specific peptide or protein substrate for the kinase.

-

ATP : Prepare a solution of [γ-³²P]ATP mixed with non-radioactive ATP to achieve the desired specific activity and final concentration.

-

Inhibitor : Prepare a serial dilution of Lavendustin C in an appropriate solvent (e.g., DMSO), and then dilute further in the reaction buffer.

-

-

Assay Procedure :

-

In a microcentrifuge tube or a 96-well plate, combine the reaction buffer, the kinase, and the substrate.

-

Add the various concentrations of Lavendustin C or the vehicle control (e.g., DMSO).

-

Initiate the kinase reaction by adding the [γ-³²P]ATP solution.

-

Incubate the reaction mixture at 30°C for a specified time (e.g., 10-30 minutes).

-

Terminate the reaction by adding an acid solution (e.g., trichloroacetic acid or phosphoric acid).[5]

-

-

Detection and Analysis :

-

Spot a portion of the reaction mixture onto a phosphocellulose filter paper.

-

Wash the filter paper extensively with a dilute acid solution to remove unincorporated [γ-³²P]ATP.

-

Measure the radioactivity incorporated into the substrate using a scintillation counter.

-

Plot the percentage of kinase inhibition against the logarithm of the Lavendustin C concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.

-

Generalized Cell-Based Kinase Autophosphorylation Assay (ELISA)

This protocol measures the inhibition of kinase autophosphorylation within a cellular context.

-

Cell Culture : Culture a suitable cell line (e.g., A431 cells which overexpress EGFR) in appropriate media until they reach the desired confluency.[3]

-

Compound Treatment :

-

Starve the cells in a serum-free medium for several hours to reduce basal kinase activity.

-

Pre-incubate the cells with various concentrations of Lavendustin C or a vehicle control for a specified period.

-

-

Kinase Activation :

-

Stimulate the cells with a specific ligand (e.g., EGF for EGFR) for a short period to induce kinase autophosphorylation.[3]

-

-

Cell Lysis and Protein Quantification :

-

Wash the cells with ice-cold PBS and lyse them in a buffer containing detergents and phosphatase inhibitors.

-

Determine the total protein concentration of the cell lysates.

-

-

ELISA Procedure :

-

Coat a 96-well plate with a capture antibody specific for the target kinase (e.g., anti-EGFR antibody).

-

Add the cell lysates to the wells and incubate to allow the kinase to bind to the capture antibody.

-

Wash the wells to remove unbound proteins.

-

Add a detection antibody that specifically recognizes the phosphorylated form of the kinase (e.g., anti-phospho-EGFR antibody) conjugated to an enzyme like horseradish peroxidase (HRP).

-

Wash the wells and add a chromogenic HRP substrate.

-

Stop the reaction and measure the absorbance at the appropriate wavelength using a plate reader.

-

-

Data Analysis :

-

Normalize the phosphokinase signal to the total protein concentration.

-

Plot the percentage of inhibition of autophosphorylation against the logarithm of the Lavendustin C concentration.

-

Calculate the IC50 value using a sigmoidal dose-response curve fit.

-

Conclusion

Lavendustin C is a valuable research tool for studying signal transduction pathways mediated by EGFR, c-Src, and CaMK II. Its potent inhibitory activity makes it a useful compound for dissecting the roles of these kinases in various cellular processes. The data and protocols presented in this guide are intended to provide researchers with a comprehensive resource for utilizing Lavendustin C in their experimental designs and for interpreting the resulting data. Further investigation into the broader kinase selectivity profile of Lavendustin C may reveal additional targets and expand its utility in biomedical research and drug discovery.

References

- 1. promega.com.cn [promega.com.cn]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. reactionbiology.com [reactionbiology.com]

- 4. A non-radioactive in vitro CaMKII activity assay using HPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. merckmillipore.com [merckmillipore.com]

- 6. promega.com [promega.com]

Lavendustin C: A Technical Guide to its Inhibition of EGFR Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lavendustin C is a potent inhibitor of Epidermal Growth Factor Receptor (EGFR) associated tyrosine kinase.[1] This document provides a comprehensive technical overview of Lavendustin C, its mechanism of action, and its effects on EGFR signaling pathways. It is intended to serve as a resource for researchers and professionals involved in kinase inhibitor studies and drug development. Lavendustin C, a derivative of a Streptomyces griseolavendus extract, has been instrumental in elucidating the roles of tyrosine kinases in cellular signaling.[1]

Chemical and Physical Properties

Lavendustin C, also known as HDBA or NSC 666251, is a small molecule with the following chemical properties.[1][2]

| Property | Value | Reference |

| Formal Name | 5-[[(2,5-dihydroxyphenyl)methyl]amino]-2-hydroxy-benzoic acid | [1] |

| Molecular Formula | C₁₄H₁₃NO₅ | [1][3][4] |

| Molecular Weight | 275.3 g/mol | [1][4] |

| CAS Number | 125697-93-0 | [1][4] |

| Purity | ≥98% | [1][4] |

| Solubility | DMF: 30 mg/ml, DMSO: 30 mg/ml | [1] |

| SMILES | Oc1ccc(O)c(CNc2ccc(O)c(c2)C(=O)O)c1 | [1] |

| InChI Key | LULATDWLDJOKCX-UHFFFAOYSA-N | [3] |

Mechanism of Action: Inhibition of EGFR

EGFR is a transmembrane receptor tyrosine kinase that plays a crucial role in regulating cell growth, proliferation, and differentiation.[] Upon binding of its ligand, such as Epidermal Growth Factor (EGF), EGFR dimerizes and undergoes autophosphorylation on specific tyrosine residues within its intracellular domain.[] This phosphorylation event creates docking sites for various signaling proteins containing SH2 or PTB domains, thereby initiating downstream signaling cascades.[]

Lavendustin C acts as a potent inhibitor of the EGFR-associated tyrosine kinase.[1][2] It functions as a slow and tight binding inhibitor.[6] The inhibition mechanism involves a two-step process: an initial rapid formation of an enzyme-inhibitor complex (EI), followed by a slow isomerization to a more tightly bound complex (EI*).[6] Kinetic studies have shown that Lavendustin A, a closely related analog, exhibits a mixed-type inhibition with respect to both ATP and the peptide substrate, significantly affecting their binding affinities.[6] This suggests that Lavendustin C likely binds to the kinase domain, interfering with the transfer of phosphate from ATP to the tyrosine residues of the substrate.

Figure 1. Mechanism of EGFR inhibition by Lavendustin C.

Quantitative Data: Inhibitory Activity

Lavendustin C exhibits potent inhibitory activity against EGFR. Its selectivity has also been assessed against other kinases.

| Kinase Target | IC₅₀ (µM) | Reference |

| EGFR | 0.012 | [1][2] |

| pp60c-src(+) kinase | 0.5 | [1] |

| Ca²⁺ calmodulin-dependent kinase II (CaMK II) | 0.2 | [1][7] |

Downstream Signaling Pathways Affected

Inhibition of EGFR by Lavendustin C disrupts major downstream signaling cascades that are critical for cell proliferation and survival.

MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK) or Extracellular signal-Regulated Kinase (ERK) pathway is a key downstream effector of EGFR.[8] Upon EGFR activation, adaptor proteins like Grb2 and Shc recruit SOS, which in turn activates Ras.[8] This initiates a kinase cascade involving Raf, MEK, and finally ERK.[8][9] Activated ERK translocates to the nucleus to regulate transcription factors involved in cell proliferation.[10] By inhibiting EGFR phosphorylation, Lavendustin C effectively blocks the activation of this pathway.

PI3K/Akt Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is another critical signaling route downstream of EGFR. Activated EGFR recruits and activates PI3K, which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[11] PIP3 serves as a docking site for Akt (also known as Protein Kinase B), leading to its activation.[11] Activated Akt plays a central role in promoting cell survival and inhibiting apoptosis.[12] Lavendustin C-mediated inhibition of EGFR prevents the initiation of this pro-survival signaling cascade.

Figure 2. Downstream signaling pathways inhibited by Lavendustin C.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the inhibitory effects of Lavendustin C on EGFR signaling.

Kinase Inhibition Assay (IC₅₀ Determination)

This protocol outlines a general method for determining the IC₅₀ value of Lavendustin C against EGFR kinase using a fluorescence-based assay.[13]

Materials:

-

Recombinant human EGFR kinase

-

Kinase substrate peptide (e.g., Poly(Glu, Tyr) 4:1)

-

Lavendustin C

-

ATP

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

384-well plates

-

Plate reader capable of fluorescence detection

Procedure:

-

Prepare a serial dilution of Lavendustin C in DMSO, and then dilute further in the kinase assay buffer.

-

In a 384-well plate, add the diluted Lavendustin C or DMSO (for control).

-

Add the EGFR kinase to each well and incubate for a predetermined time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.

-

Subtract the background fluorescence (no kinase control) from all readings.

-

Plot the percentage of kinase inhibition against the logarithm of Lavendustin C concentration.

-

Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.[13]

Figure 3. Workflow for a kinase inhibition (IC₅₀) assay.

Western Blot Analysis of EGFR Phosphorylation

This protocol describes how to assess the effect of Lavendustin C on EGFR phosphorylation in cultured cells.[14][15][16]

Materials:

-

Cell line expressing EGFR (e.g., A431 cells)

-

Cell culture medium and supplements

-

Lavendustin C

-

EGF

-

Lysis buffer (e.g., RIPA buffer) with phosphatase and protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-EGFR (e.g., pY1068), anti-total-EGFR, anti-β-actin

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Plate cells and grow to 70-80% confluency.

-

Starve the cells in serum-free medium for 12-24 hours.

-

Pre-treat the cells with various concentrations of Lavendustin C for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with EGF (e.g., 100 ng/mL) for a short period (e.g., 5-15 minutes).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

Denature the protein samples by boiling in SDS-PAGE sample buffer.[15]

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[15]

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-EGFR) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe for total EGFR and a loading control (e.g., β-actin) to normalize the data.

Cell Viability (MTT) Assay

This protocol is for determining the effect of Lavendustin C on the viability of cancer cells.[17][18][19][20][21]

Materials:

-

Cancer cell line (e.g., A549)

-

Cell culture medium and supplements

-

Lavendustin C

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

-

Treat the cells with a range of concentrations of Lavendustin C and incubate for a desired period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.[18]

-

Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[17]

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[17]

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[19]

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.[17]

-

Calculate the percentage of cell viability relative to the untreated control cells.

Conclusion

Lavendustin C is a valuable tool for studying EGFR signaling due to its potent inhibitory activity. This guide has provided a detailed overview of its properties, mechanism of action, and relevant experimental protocols. The quantitative data and pathway diagrams offer a clear understanding of its effects on cellular processes. Researchers can utilize this information to design and execute experiments aimed at further exploring the role of EGFR in health and disease, as well as for the development of novel therapeutic agents. It is important to consider the off-target effects of Lavendustin C, particularly on other kinases like Src and CaMKII, when interpreting experimental results.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Lavendustin C | CAS 125697-93-0 | Sun-shinechem [sun-shinechem.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. scbt.com [scbt.com]

- 6. Kinetic analysis of the inhibition of the epidermal growth factor receptor tyrosine kinase by Lavendustin-A and its analogue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. A guide to ERK dynamics, part 2: downstream decoding - PMC [pmc.ncbi.nlm.nih.gov]

- 11. PI3K/AKT pathway as a key link modulates the multidrug resistance of cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. assayquant.com [assayquant.com]

- 14. pubcompare.ai [pubcompare.ai]

- 15. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 16. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. merckmillipore.com [merckmillipore.com]

- 19. MTT assay protocol | Abcam [abcam.com]

- 20. broadpharm.com [broadpharm.com]

- 21. researchhub.com [researchhub.com]

The Role of Lavendustin C in CaMKII Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to CaMKII and Lavendustin C

Calcium/Calmodulin-dependent Protein Kinase II (CaMKII) is a serine/threonine kinase that plays a crucial role in a multitude of cellular processes, including synaptic plasticity, memory formation, and calcium homeostasis. Its activity is tightly regulated by intracellular calcium levels through its interaction with calmodulin. Dysregulation of CaMKII has been implicated in various pathological conditions, making it a significant target for drug discovery.

Lavendustin C is a member of the lavendustin family of natural products, which are known for their protein kinase inhibitory activities. While the broader class, particularly Lavendustin A, has been characterized as a potent inhibitor of protein-tyrosine kinases, Lavendustin C has been identified as an inhibitor of CaMKII[1]. It is thought to exert its inhibitory effect by interacting with the regulatory domain of the kinase.

Quantitative Data on CaMKII Inhibitors

While a specific IC50 value for Lavendustin C against CaMKII is not prominently reported in scientific literature, the following table provides IC50 values for other known CaMKII inhibitors to offer a comparative context for potency.

| Inhibitor | IC50 Value (nM) | Target Domain | Notes |

| KN-93 | 399 ± 66 | Calmodulin binding site | A widely used CaMKII inhibitor.[2] |

| Autocamtide-2-Related Inhibitory Peptide | - | Catalytic domain | A peptide inhibitor. |

Note: The IC50 value for KN-93 was determined using an HPLC-MS-based assay. The potency of inhibitors can vary depending on the assay conditions, such as ATP and substrate concentrations.

Experimental Protocol: Determination of Lavendustin C IC50 against CaMKII

The following is a detailed methodology for a robust in vitro kinase assay to determine the half-maximal inhibitory concentration (IC50) of Lavendustin C against CaMKII. This protocol is based on established principles of kinase assays[3][4][5][6].

Materials and Reagents

-

Recombinant active CaMKII enzyme

-

CaMKII substrate peptide (e.g., Autocamtide-2)

-

Lavendustin C (dissolved in an appropriate solvent, e.g., DMSO)

-

ATP (Adenosine triphosphate)

-

Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

Calmodulin

-

Calcium Chloride (CaCl2)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, or radiolabeled [γ-³²P]ATP)

-

96-well or 384-well assay plates

-

Plate reader (luminescence, fluorescence, or scintillation counter, depending on the detection method)

Assay Procedure

-

Prepare Lavendustin C Dilution Series: Perform a serial dilution of Lavendustin C in the kinase assay buffer to create a range of concentrations to be tested (e.g., from 1 nM to 100 µM). Also, prepare a vehicle control (DMSO only).

-

Prepare Kinase Reaction Mix: In the kinase assay buffer, prepare a master mix containing the CaMKII enzyme, calmodulin, and CaCl2 at their final desired concentrations.

-

Initiate Kinase Reaction:

-

Add the Lavendustin C dilutions and vehicle control to the assay plate wells.

-

Add the CaMKII substrate peptide to the wells.

-

To initiate the kinase reaction, add the kinase reaction mix to each well.

-

Finally, add ATP to each well to start the phosphorylation reaction. The final volume in each well should be consistent.

-

-

Incubation: Incubate the assay plate at a controlled temperature (e.g., 30°C) for a predetermined period (e.g., 60 minutes). The incubation time should be within the linear range of the enzyme kinetics.

-

Stop Reaction and Detection:

-

Stop the kinase reaction according to the detection kit manufacturer's instructions (e.g., by adding a stop solution or by adding the ADP-Glo™ reagent).

-

Proceed with the detection of kinase activity. For the ADP-Glo™ assay, this involves measuring the amount of ADP produced, which is proportional to the kinase activity. If using radiolabeled ATP, the incorporation of ³²P into the substrate is measured.

-

-

Data Analysis:

-

Subtract the background signal (no enzyme control) from all data points.

-

Normalize the data by setting the vehicle control (no inhibitor) as 100% activity and a control with a known potent inhibitor (or no enzyme) as 0% activity.

-

Plot the percentage of kinase inhibition against the logarithm of the Lavendustin C concentration.

-

Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.

-

Signaling Pathways and Experimental Workflows

CaMKII Signaling in Long-Term Potentiation

CaMKII is a central player in the molecular cascade underlying long-term potentiation (LTP), a cellular mechanism for learning and memory[7]. The following diagram illustrates the key steps in this pathway.

Experimental Workflow for IC50 Determination

The process of determining the IC50 value of a kinase inhibitor follows a structured workflow, from initial assay setup to final data analysis.

Selectivity of Lavendustin C

While specific kinase selectivity profiling data for Lavendustin C is scarce, the broader family of lavendustins is known to inhibit other kinases. For instance, Lavendustin A is a potent inhibitor of protein-tyrosine kinases[8]. The selectivity of an inhibitor is a critical parameter in drug development and for its use as a research tool. To comprehensively characterize Lavendustin C, its inhibitory activity should be profiled against a panel of other kinases.

Conclusion

Lavendustin C is a recognized inhibitor of CaMKII, likely acting through its regulatory domain. Although its precise potency (IC50) against CaMKII is not well-documented, this guide provides a detailed experimental framework for its determination. Understanding the interaction of small molecules like Lavendustin C with key signaling proteins such as CaMKII is fundamental for advancing our knowledge of cellular regulation and for the development of novel therapeutic agents targeting kinase-mediated pathologies. Further research is warranted to fully elucidate the quantitative inhibitory profile and selectivity of Lavendustin C.

References

- 1. Calcium/calmodulin-dependent protein kinase II phosphorylates and regulates the Drosophila eag potassium channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A non-radioactive in vitro CaMKII activity assay using HPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. reactionbiology.com [reactionbiology.com]

- 4. prezi.com [prezi.com]

- 5. Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Gro... [protocols.io]

- 6. apexbt.com [apexbt.com]

- 7. Mechanisms of CaMKII action in long-term potentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A dynamic pathway for calcium-independent activation of CaMKII by methionine oxidation - PMC [pmc.ncbi.nlm.nih.gov]

Lavendustin C: A Technical Guide to its Inhibitory Effects on c-Src Kinase Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the effects of Lavendustin C on the activity of the non-receptor tyrosine kinase, c-Src. It includes quantitative inhibitory data, a detailed experimental protocol for assessing kinase activity, and visualizations of the relevant signaling pathway and experimental workflow.

Introduction to Lavendustin C and c-Src Kinase

Lavendustin C is a derivative of Lavendustin A, a natural product isolated from Streptomyces griseolavendus. It is recognized as a potent inhibitor of protein tyrosine kinases. The primary target of the Lavendustin family is the Epidermal Growth Factor Receptor (EGFR), but it also demonstrates significant inhibitory activity against other kinases, including the proto-oncogene c-Src.

c-Src is a key non-receptor tyrosine kinase that plays a crucial role in regulating a multitude of cellular processes, including proliferation, differentiation, migration, and survival.[1] Dysregulation and overexpression of c-Src activity are implicated in the progression and metastasis of various human cancers, making it a critical target for therapeutic intervention.[1][2] Lavendustin C serves as a valuable chemical tool for studying c-Src-mediated signaling pathways.

Quantitative Inhibitory Data

Lavendustin C exhibits differential inhibitory potency against various protein kinases. Its activity is most commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the kinase's activity by 50%. The table below summarizes the reported IC50 values for Lavendustin C against c-Src and other relevant kinases.

| Kinase Target | IC50 Value (nM) | IC50 Value (µM) | References |

| pp60 c-Src | 500 | 0.5 | [3][4][5][6] |

| EGF Receptor (EGFR) | 11 - 12 | 0.011 - 0.012 | [3][4][5][6] |

| Ca²⁺/calmodulin-dependent kinase II (CaMK II) | 200 | 0.2 | [3][4][5] |

| Protein Kinase A (PKA) | >100,000 | >100 | |

| Protein Kinase C (PKC) | >100,000 | >100 |

Note: pp60c-src refers to the 60 kDa protein product of the c-Src gene.

c-Src Signaling and Inhibition by Lavendustin C

c-Src is a critical node in cellular signaling. It can be activated by upstream signals from receptor tyrosine kinases, such as EGFR.[7] Once active, c-Src phosphorylates a variety of downstream substrates, including focal adhesion kinase (FAK) and p130Cas, initiating cascades that influence cell adhesion, migration, and proliferation.[7] Lavendustin C acts by competing with ATP in the kinase domain of c-Src, thereby preventing the phosphorylation of its substrates and inhibiting downstream signaling.

Caption: c-Src signaling pathway and point of inhibition by Lavendustin C.

Experimental Protocol: In Vitro c-Src Kinase Activity Assay

This section details a representative protocol for measuring the inhibitory effect of Lavendustin C on c-Src kinase activity in vitro, using a luminescence-based ADP detection method. This type of assay is a common and robust method for quantifying the activity of ADP-generating enzymes like kinases.[8]

A. Materials and Reagents

-

Enzyme: Recombinant human c-Src kinase.

-

Substrate: Synthetic peptide substrate for c-Src (e.g., a poly-Glu-Tyr peptide) or a generic substrate like Myelin Basic Protein (MBP).[9]

-

Inhibitor: Lavendustin C, dissolved in DMSO to create a stock solution (e.g., 10 mM), with subsequent serial dilutions.

-

Assay Buffer: Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT).

-

ATP Solution: Prepared in assay buffer to a working concentration (e.g., 100 µM). The concentration should be near the Km of the kinase for ATP for competitive inhibitor studies.

-

Detection Reagent: An ADP-detecting luminescent assay kit (e.g., ADP-Glo™ Kinase Assay).

-

Hardware: 96-well or 384-well white assay plates, multichannel pipettes, and a luminometer.

B. Procedure

-

Prepare Lavendustin C Dilutions: Perform a serial dilution of the Lavendustin C stock solution in assay buffer to create a range of concentrations for IC50 determination (e.g., from 100 µM to 1 nM). Include a DMSO-only control (vehicle control).

-

Set up the Kinase Reaction:

-

To each well of the assay plate, add the components in the following order:

-

Assay Buffer.

-

2 µL of diluted Lavendustin C or vehicle control.

-

2 µL of c-Src enzyme solution (at a pre-determined optimal concentration).

-

2 µL of substrate/ATP mix.

-

-

The final reaction volume is typically 5-10 µL.

-

-

Initiate and Incubate: The addition of the ATP/substrate mix initiates the kinase reaction.

-

Incubation: Incubate the plate at room temperature (or 30°C) for a specified time (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.

-

Terminate Kinase Reaction and Detect ADP:

-

Add 5 µL of ADP-Glo™ Reagent to each well. This reagent simultaneously terminates the kinase reaction by depleting the remaining ATP and contains the enzyme Ultra-Glo™ Luciferase.

-

Incubate at room temperature for 40 minutes to allow for complete ATP depletion.

-

-

Generate Luminescent Signal:

-

Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction back into ATP and provides luciferin.

-

Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.

-

-

Measure Luminescence: Read the plate on a luminometer. The light output is directly proportional to the amount of ADP produced and thus correlates with c-Src kinase activity.

C. Data Analysis

-

Subtract the background luminescence (no enzyme control) from all experimental wells.

-

Normalize the data by setting the vehicle (DMSO) control as 100% activity and a "no enzyme" or potent inhibitor control as 0% activity.

-

Plot the percent inhibition against the logarithm of the Lavendustin C concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualization of Experimental Workflow

The following diagram illustrates the key steps of the in vitro kinase inhibition assay protocol described above.

Caption: Workflow for a c-Src in vitro kinase inhibition assay.

References

- 1. mdpi.com [mdpi.com]

- 2. Inhibition of SRC expression and activity inhibits tumor progression and metastasis of human pancreatic adenocarcinoma cells in an orthotopic nude mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Lavendustin C | EGFR inhibitor | Hello Bio [hellobio.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. caymanchem.com [caymanchem.com]

- 6. Lavendustin A [sigmaaldrich.com]

- 7. The proto-oncogene c-Src and its downstream signaling pathways are inhibited by the metastasis suppressor, NDRG1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. promega.com [promega.com]

- 9. Kinase Activity Assay Using Unspecific Substrate or Specific Synthetic Peptides | Springer Nature Experiments [experiments.springernature.com]

The Role of Lavendustin C in Superoxide Generation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Superoxide (O₂⁻), a primary reactive oxygen species (ROS), plays a dual role in cellular physiology, acting as a critical component of the innate immune response and as a signaling molecule. Its production is tightly regulated, and dysregulation is implicated in numerous pathological conditions. A key enzymatic source of superoxide in phagocytic cells is the NADPH oxidase complex. The activation of this complex is a complex process involving a cascade of signaling events, prominently including the phosphorylation of protein tyrosine residues by protein tyrosine kinases (PTKs). Lavendustin C, a known inhibitor of PTKs, has emerged as a valuable tool for dissecting these signaling pathways and as a potential therapeutic agent for modulating superoxide-dependent processes. This technical guide provides an in-depth exploration of the role of Lavendustin C in superoxide generation, detailing its mechanism of action, relevant signaling pathways, and experimental protocols for its study.

Introduction: Protein Tyrosine Kinases and Superoxide Generation

The production of superoxide by phagocytic cells, such as neutrophils and macrophages, is a critical event in host defense known as the respiratory burst. This process is initiated by various stimuli, including microbial products and inflammatory mediators, which activate cell surface receptors and trigger intracellular signaling cascades. A central hub in these cascades is the activation of protein tyrosine kinases (PTKs).

PTKs are enzymes that catalyze the transfer of a phosphate group from ATP to tyrosine residues on substrate proteins. This phosphorylation acts as a molecular switch, altering the protein's conformation, activity, and interaction with other molecules. In the context of superoxide generation, PTKs are essential for the assembly and activation of the multi-subunit NADPH oxidase enzyme complex.

The phagocytic NADPH oxidase (Nox2) is composed of membrane-bound subunits (gp91phox and p22phox) and cytosolic components (p47phox, p67phox, p40phox, and the small GTPase Rac). Upon cell stimulation, cytosolic subunits translocate to the membrane to form the active enzyme complex. This assembly is critically dependent on the phosphorylation of multiple components, a process orchestrated by a network of kinases, including PTKs. Key PTKs implicated in this process include members of the Src family kinases (e.g., c-Src, Lyn) and Spleen tyrosine kinase (Syk).

Lavendustin C: A Protein Tyrosine Kinase Inhibitor

Lavendustin C is a microbial-derived compound that belongs to a family of potent protein tyrosine kinase inhibitors. While much of the early literature focused on its analogue, Lavendustin A, both compounds share a similar mechanism of action. They act as competitive inhibitors at the ATP-binding site of PTKs, thereby preventing the phosphorylation of their target substrates. This inhibitory action makes Lavendustin C a powerful tool to investigate the role of tyrosine phosphorylation in various cellular processes, including superoxide generation.

Mechanism of Action in Inhibiting Superoxide Generation

Lavendustin C's inhibitory effect on superoxide production stems from its ability to block the PTK-dependent signaling events required for NADPH oxidase activation. By inhibiting PTKs such as Src family kinases and Syk, Lavendustin C disrupts the downstream signaling cascade that leads to the phosphorylation and translocation of NADPH oxidase subunits. This prevents the proper assembly of the functional enzyme complex at the cell membrane, thereby abrogating superoxide production.

Signaling Pathways in Superoxide Generation and the Role of Lavendustin C

The signaling cascade leading to superoxide production is complex and can be initiated by various stimuli. A well-characterized pathway in neutrophils is triggered by the binding of N-formyl-methionyl-leucyl-phenylalanine (fMLP) to its G-protein coupled receptor (GPCR).

Upon fMLP binding, the G-protein βγ subunits activate both Phosphoinositide 3-kinase (PI3K) and PTKs of the Src family. These PTKs, along with Syk, then phosphorylate and activate downstream effectors, including the guanine nucleotide exchange factor (GEF) Vav. Activated Vav promotes the exchange of GDP for GTP on the small GTPase Rac, leading to its activation. Concurrently, PTKs phosphorylate the p47phox subunit of the NADPH oxidase complex, a crucial step for its translocation from the cytosol to the cell membrane. The active, GTP-bound Rac, along with the phosphorylated p47phox and other cytosolic components, assembles with the membrane-bound cytochrome b558 to form the active NADPH oxidase, which then catalyzes the production of superoxide. Lavendustin C intervenes in this pathway by inhibiting the initial activation and subsequent phosphorylation events mediated by Src family kinases and Syk.

Quantitative Data on PTK Inhibitors and Superoxide Generation

| Inhibitor | Target(s) | Cell Type | Stimulus | IC₅₀ for Superoxide Inhibition | Reference |

| Genistein | General PTK inhibitor | Human Neutrophils | fMLP | ~10-50 µM | [1] |

| Erbstatin Analogue | General PTK inhibitor | Human Neutrophils | fMLP | ~1-10 µM | [1] |

| Piceatannol | Syk selective inhibitor | Microglia | Amyloid-β | Inhibition observed at 10 µM | |

| PP2 | Src family kinase inhibitor | HT29 Colon Carcinoma Cells | - | Reduction in ROS observed |

Note: The IC₅₀ values can vary depending on the specific experimental conditions.

Experimental Protocols for Measuring Superoxide Generation

The following are detailed methodologies for two common assays used to quantify superoxide production and assess the inhibitory effect of compounds like Lavendustin C.

Cytochrome c Reduction Assay

This spectrophotometric assay is a classic and widely used method for measuring extracellular superoxide production. Superoxide anion specifically reduces cytochrome c, which can be monitored by an increase in absorbance at 550 nm.

Materials:

-

Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺

-

Cytochrome c (from horse heart)

-

Superoxide dismutase (SOD)

-

Stimulant (e.g., fMLP or Phorbol 12-myristate 13-acetate - PMA)

-

Lavendustin C or other inhibitors

-

Isolated neutrophils or other target cells

-

96-well microplate

-

Microplate spectrophotometer

Procedure:

-

Cell Preparation: Isolate neutrophils from whole blood using a density gradient centrifugation method (e.g., Ficoll-Paque). Wash the cells and resuspend them in HBSS at a concentration of 1-2 x 10⁶ cells/mL.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

50 µL of cell suspension.

-

10 µL of Lavendustin C at various concentrations (or vehicle control). Pre-incubate for 15-30 minutes at 37°C.

-

For control wells to determine the specificity of superoxide-mediated reduction, add 10 µL of SOD (final concentration 50-100 U/mL).

-

Add 100 µL of pre-warmed HBSS containing cytochrome c (final concentration 50-100 µM).

-

-

Initiation of Superoxide Production: Add 20 µL of the stimulant (e.g., fMLP to a final concentration of 1 µM or PMA to a final concentration of 100 nM).

-

Measurement: Immediately place the plate in a microplate reader pre-warmed to 37°C. Measure the change in absorbance at 550 nm kinetically over a period of 30-60 minutes, taking readings every 1-2 minutes.

-

Data Analysis:

-

Calculate the rate of cytochrome c reduction (change in absorbance per minute).

-

Subtract the rate of the SOD-inhibitable portion to determine the rate of superoxide-specific reduction.

-

Plot the percentage of inhibition of superoxide production against the concentration of Lavendustin C to determine the IC₅₀ value.

-

Lucigenin-Based Chemiluminescence Assay